Biochemical Potency: ALK5-IN-34 (≤10 nM) vs. SB-431542 (94 nM) vs. EW-7197 (12.9 nM)
ALK5-IN-34 demonstrates a biochemical IC50 of ≤10 nM against ALK5 kinase, a potency that exceeds that of the widely used reference inhibitor SB-431542 (IC50 = 94 nM) by approximately 9-fold and is marginally more potent than the clinical-stage comparator vactosertib (EW-7197; IC50 = 12.9 nM) [1]. The IC50 value of less than 10 nM places ALK5-IN-34 among the more potent ALK5 inhibitors in the current research arsenal [1]. This potency advantage, while numerically modest against EW-7197, is contextualized by the compound's distinct selectivity profile and oral PK characteristics detailed in subsequent evidence items [1].
| Evidence Dimension | Biochemical inhibition of ALK5 kinase activity (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | SB-431542: 94 nM; EW-7197 (vactosertib): 12.9 nM |
| Quantified Difference | Approximately 9.4-fold more potent than SB-431542; approximately 1.3-fold more potent than EW-7197 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
Higher biochemical potency enables the use of lower in vitro concentrations to achieve target saturation, reducing potential off-target effects driven by excess compound exposure and minimizing solvent (e.g., DMSO) interference in cellular assays.
- [1] Franz, B., Siddiqui-Jain, A., Warner, S. L., Basireddy, S. R., et al. ALK-5 Inhibitors and Uses Thereof. WO 2022/126133 A1, 2022. View Source
